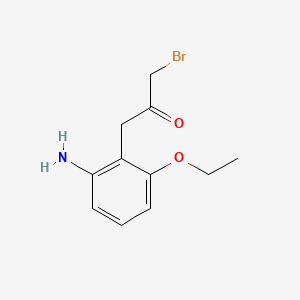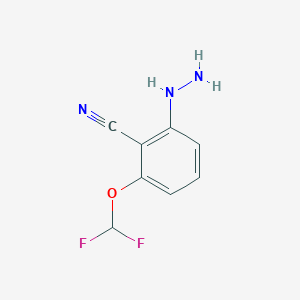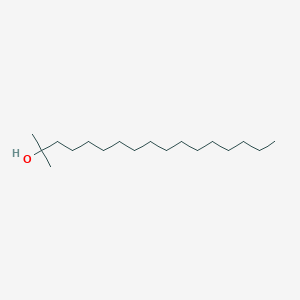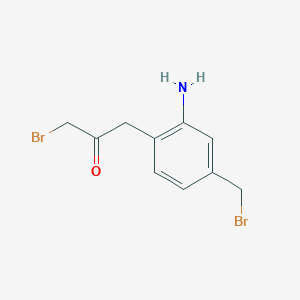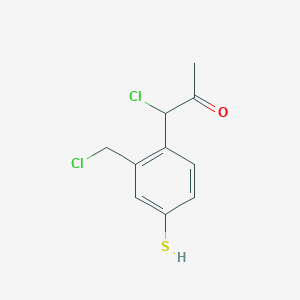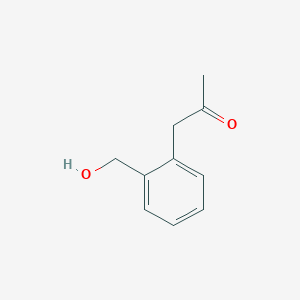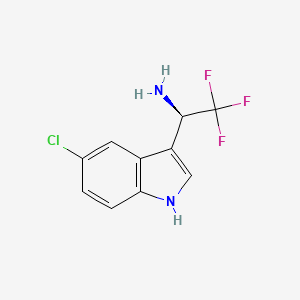
(R)-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a trifluoroethanamine group, which can influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole.
Formation of Intermediate: The 5-chloroindole is reacted with a trifluoroacetaldehyde to form an intermediate.
Amine Introduction: The intermediate is then treated with an amine source to introduce the ethanamine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on various biological systems. It can serve as a probe to understand the interaction of indole compounds with biological targets.
Medicine
In medicinal chemistry, ®-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is investigated for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethanamine group can enhance its binding affinity to certain enzymes or receptors. The indole ring can interact with various biological pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-butyric acid: Another plant hormone used in rooting powders.
5-Chloroindole: A precursor in the synthesis of ®-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine.
Uniqueness
What sets ®-1-(5-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine apart is the presence of the trifluoroethanamine group. This group can significantly alter the compound’s chemical properties, making it more reactive or enhancing its biological activity compared to other indole derivatives.
Eigenschaften
Molekularformel |
C10H8ClF3N2 |
|---|---|
Molekulargewicht |
248.63 g/mol |
IUPAC-Name |
(1R)-1-(5-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H8ClF3N2/c11-5-1-2-8-6(3-5)7(4-16-8)9(15)10(12,13)14/h1-4,9,16H,15H2/t9-/m1/s1 |
InChI-Schlüssel |
GRELHGVCAALVTR-SECBINFHSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)[C@H](C(F)(F)F)N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


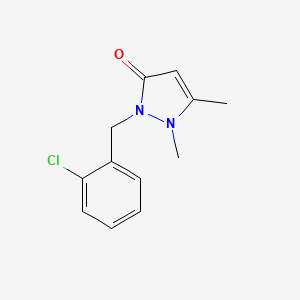
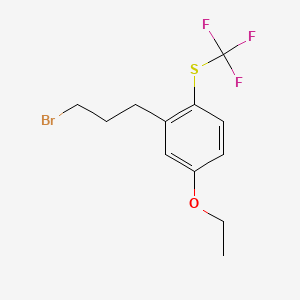
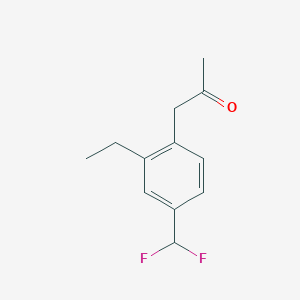
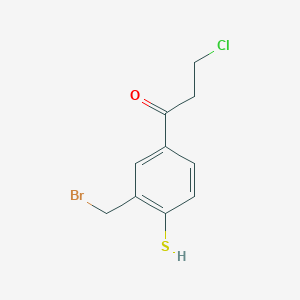
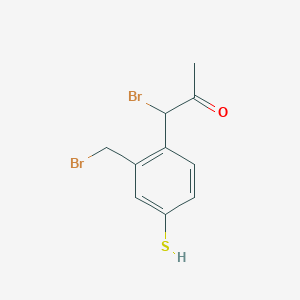
![4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)

